Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate

概要

説明

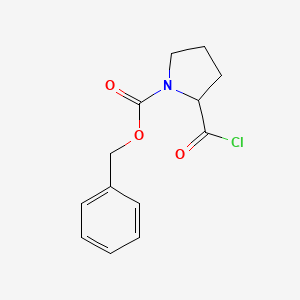

Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate is a versatile chemical compound with significant applications in various fields such as organic synthesis, drug discovery, and materials science. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a chlorocarbonyl group, making it a valuable intermediate in the synthesis of more complex molecules.

準備方法

The synthesis of Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate typically involves the reaction of 1-Pyrrolidinecarboxylic acid with phosgene (COCl₂) in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the chlorocarbonyl derivative. Industrial production methods often involve the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .

化学反応の分析

Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorocarbonyl group can be substituted with nucleophiles such as amines or alcohols to form corresponding amides or esters.

Reduction Reactions: The compound can be reduced to form 1-Pyrrolidinecarboxylic acid derivatives using reducing agents like lithium aluminum hydride (LiAlH₄).

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 1-Pyrrolidinecarboxylic acid and benzyl alcohol.

科学的研究の応用

Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate is widely used in scientific research due to its unique properties. Some of its applications include:

Organic Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Drug Discovery: The compound is used in the development of new drugs, particularly those targeting the central nervous system.

Materials Science: It is employed in the synthesis of polymers and other advanced materials with specific properties.

作用機序

The mechanism of action of Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The chlorocarbonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in drug design to create compounds that can selectively modify target proteins and alter their function .

類似化合物との比較

Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate can be compared with other similar compounds such as:

1-Pyrrolidinecarboxylic acid, 2-(chloroacetyl)-, phenylmethyl ester: This compound has a similar structure but with a chloroacetyl group instead of a chlorocarbonyl group, leading to different reactivity and applications.

1-Pyrrolidinecarboxylic acid, 2-(chlorocarbonyl)-, 1,1-dimethylethyl ester: This derivative has a tert-butyl ester group, which affects its solubility and stability.

生物活性

- Chemical Formula : C₁₃H₁₄ClNO₃

- Molecular Weight : Approximately 267.71 g/mol

- Structure : Contains a pyrrolidine ring with a chlorocarbonyl substituent.

Biological Activity Overview

While detailed studies specifically targeting Benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate are sparse, the following aspects can be highlighted based on related compounds and preliminary findings:

1. Potential Antimicrobial Activity

Research indicates that compounds with similar structures often exhibit antimicrobial properties. The presence of the chlorocarbonyl group may enhance reactivity towards biological targets, potentially leading to antibacterial or antifungal effects.

2. Neuropharmacological Effects

Compounds in the pyrrolidine class have been studied for their interactions with neurotransmitter systems. This compound may influence NMDA receptor activity, which is crucial in synaptic plasticity and memory function.

3. Synthesis of Derivatives

The compound serves as a precursor for various derivatives that could possess enhanced biological activities. For instance, modifications to the pyrrolidine ring or substitution at different positions may yield compounds with novel pharmacological profiles.

Table 1: Comparison of Related Compounds

| Compound Name | Structure Type | Key Characteristics |

|---|---|---|

| Benzyl pyrrolidine-1-carboxylate | Ester | Lacks chlorination; potential for different reactivity. |

| Benzyl (2R)-2-(chlorocarbonyl)pyrrolidine-1-carboxylate | Chlorinated derivative | Different stereochemistry; may exhibit unique biological properties. |

| Benzyl 3-formylpyrrolidine-1-carboxylate | Aldehyde derivative | Different functional group; may show distinct reactivity patterns. |

This table illustrates how structural variations can influence biological activity, emphasizing the importance of further research into this compound.

Currently, there is no detailed information available regarding the specific mechanism of action for this compound in biological systems. However, its structural similarity to other biologically active compounds suggests that it may interact with various biochemical pathways, potentially influencing enzyme activity or receptor binding.

Future Directions

Given the preliminary insights into its potential biological activities, further research is warranted to explore:

- In vitro and in vivo studies : These studies would help elucidate the compound's pharmacodynamics and pharmacokinetics.

- Toxicological assessments : Understanding safety profiles is crucial before considering clinical applications.

- Development of derivatives : Investigating modifications could lead to new compounds with targeted therapeutic effects.

特性

IUPAC Name |

benzyl 2-carbonochloridoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNO3/c14-12(16)11-7-4-8-15(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNYJZJSXDGJNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。